molecular formula C12H17N B13030242 1-Methyl-2-(4-methylphenyl)pyrrolidine CAS No. 91562-63-9

1-Methyl-2-(4-methylphenyl)pyrrolidine

Cat. No.: B13030242
CAS No.: 91562-63-9
M. Wt: 175.27 g/mol
InChI Key: PNCSPWLTNWVYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(4-methylphenyl)pyrrolidine is a pyrrolidine derivative substituted with a methyl group at position 1 and a 4-methylphenyl group at position 2. Pyrrolidine, a five-membered saturated amine ring, serves as a versatile scaffold in medicinal and agrochemical chemistry due to its conformational flexibility and ability to modulate physicochemical properties.

Properties

CAS No.

91562-63-9

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-methyl-2-(4-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-3-9-13(12)2/h5-8,12H,3-4,9H2,1-2H3

InChI Key

PNCSPWLTNWVYAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2C

Origin of Product

United States

Preparation Methods

Coupling and Functional Group Transformations

In related synthetic routes, coupling reactions such as Sonogashira or Stille couplings have been employed to introduce various substituents on the pyrrolidine ring or the phenyl group, enhancing structural diversity. These methods allow for fine-tuning of the compound’s properties by modifying the aromatic or heterocyclic components.

Industrial-Scale Preparation

Industrial methods focus on scalability and purity. One patent describes a multi-step process involving:

  • Controlled temperature reactions with organolithium reagents and 2-bromopyridine derivatives at sub-zero temperatures (-65°C to -55°C).

  • Quenching and neutralization steps to isolate intermediates.

  • Reflux and crystallization steps to purify the final compound.

This process achieves high purity (over 98% of the desired E-isomer in related compounds) without the need for recrystallization, using selective solubility differences to remove isomeric impurities.

Continuous Flow and Automated Synthesis

Recent advances include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions, improve yields, and reduce environmental impact. These technologies facilitate precise control over reaction parameters such as temperature, mixing, and residence time, which are critical for sensitive steps like N-methylation and ring closure.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Reaction Conditions Yield & Purity Advantages
Cyclization of amino alcohols or diketones Ring closure to form pyrrolidine Mild heating or catalysis Moderate to high yield Straightforward, well-established
Friedel-Crafts acylation + α-bromination + pyrrolidine substitution Acylation of 4-methylphenyl, bromination, nucleophilic substitution Room temperature for substitution; bromination catalyzed by AlCl3 Excellent yields (>80%) High selectivity, scalable
Organolithium reaction + coupling + crystallization Low-temperature lithiation, coupling, acid/base workup, reflux crystallization -65°C to 85°C, controlled quenching Purity >98%, yield ~80% High purity, no recrystallization needed
Continuous flow synthesis Automated control of methylation and ring closure Precise temperature and flow control Optimized yield and purity Efficient, environmentally friendly

Research Findings and Notes

  • The methyl group on the nitrogen and the para-methyl substitution on the phenyl ring influence the compound’s reactivity and biological activity.

  • Synthetic routes often avoid harsh conditions to preserve stereochemistry and minimize side reactions.

  • Purification strategies leverage differences in solubility between isomers, avoiding extensive recrystallization steps.

  • The compound serves as a valuable chiral building block in pharmaceutical synthesis, especially for neurological drug candidates.

  • Advanced coupling techniques allow for structural diversification, enabling the synthesis of analogs for biological evaluation.

Chemical Reactions Analysis

1-Methyl-2-(4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce new functional groups.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from -20°C to 100°C, and catalysts such as palladium or platinum. Major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that derivatives of 1-methyl-2-(4-methylphenyl)pyrrolidine exhibit significant activity as inhibitors of neurotransmitter transporters. For instance, analogs of this compound have been shown to selectively inhibit the dopamine transporter (DAT) and norepinephrine transporter (NET), while showing minimal interaction with the serotonin transporter (SERT) . This selectivity is crucial for developing potential treatments for conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Table 1: Inhibition Potency of this compound Derivatives

CompoundDAT Inhibition (Ki, nM)NET Inhibition (Ki, nM)SERT Inhibition (Ki, nM)
This compound21.4195>1000

These compounds demonstrate a higher potency compared to cocaine in inhibiting norepinephrine uptake, suggesting their potential therapeutic utility .

Synthesis of Analog Compounds

The synthesis of various analogs of this compound has been documented, providing insights into structure-activity relationships (SAR). For example, modifications to the pyrrolidine structure can lead to enhanced biological activity or altered pharmacokinetic properties . The synthesis process often involves the use of specific reagents and conditions that facilitate the formation of desired stereoisomers.

Case Study: Synthesis and Evaluation of Pyrovalerone Analog

A notable study focused on the synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), an analog that exhibits strong DAT inhibition. The study involved recrystallization techniques to achieve high purity levels, confirming the efficacy of the synthesized compound through various biological assays .

Potential Therapeutic Applications

The selective inhibition profile of compounds related to this compound suggests their potential as therapeutic agents in treating neuropsychiatric disorders. The ability to modulate dopamine and norepinephrine levels can be beneficial in managing conditions like:

  • Depression
  • ADHD
  • Substance Use Disorders

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to modulate the reuptake of neurotransmitters like dopamine and norepinephrine, thereby affecting their levels in the synaptic cleft. This modulation can lead to various pharmacological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (if available) Applications/Notes
This compound C₁₂H₁₇N 175.27* 1-Me, 2-(4-MePh) Not reported Potential agrochemical/pharmaceutical intermediate
Nicotine (1-Methyl-2-(3-pyridyl)pyrrolidine) C₁₀H₁₄N₂ 162.23 1-Me, 2-(3-pyridyl) 3.41 (pK₁), 7.94 (pK₂) Stimulant, insecticide
1-(4-Methylbenzoyl)pyrrolidine C₁₂H₁₅NO 189.26 1-(4-MeBz) Not reported Organic synthesis intermediate
(+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol C₂₆H₂₉NO₂ 399.52 1-(4-MeOBz), 2-(diphenylmethanol) Not reported Chiral catalysis, medicinal chemistry
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Varies (e.g., C₂₃H₁₈ClN₃) 466–545 Chloro, amino, substituted aryl Not reported Anticancer, antimicrobial research

*Calculated molecular weight based on formula.

Structural and Electronic Differences

  • Nicotine (1-Methyl-2-(3-pyridyl)pyrrolidine) : The 3-pyridyl group is electron-withdrawing, reducing the basicity of the pyrrolidine nitrogen compared to alkyl-substituted analogs. Its dual pKa values (3.41 and 7.94) reflect protonation at the pyridine and pyrrolidine nitrogens, respectively .
  • This compound : The 4-methylphenyl group is electron-donating, likely increasing the basicity of the pyrrolidine nitrogen compared to nicotine. This substituent also enhances lipophilicity, which may improve bioavailability in biological systems.
  • 1-(4-Methylbenzoyl)pyrrolidine : The benzoyl group introduces a ketone functionality, significantly altering electronic properties and reducing basicity compared to the parent pyrrolidine. This compound is used in synthetic organic chemistry as a building block .

Physicochemical Properties

  • Melting Points and Solubility : Pyrrolidine derivatives with bulky aryl groups (e.g., 4-methylphenyl) typically exhibit higher melting points and lower water solubility due to increased van der Waals interactions. For example, analogs in have melting points of 268–287°C, whereas nicotine is a liquid at room temperature .
  • pKa Trends : Nicotine’s pyrrolidine nitrogen (pK₂ = 7.94) is less basic than 1-methylpyrrolidine (pKa = 10.46) due to the electron-withdrawing pyridyl group . The 4-methylphenyl substituent in the target compound is expected to raise the pKa closer to 1-methylpyrrolidine’s value.

Biological Activity

1-Methyl-2-(4-methylphenyl)pyrrolidine, a compound derived from pyrrolidine, has garnered attention in pharmacological research due to its diverse biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including one-pot reactions that yield functionalized derivatives. The structural configuration of this compound is critical for its biological activity, particularly the positioning of the methyl group on the phenyl ring, which influences its interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on its effects on neurotransmitter transporters and antiproliferative properties.

Neurotransmitter Reuptake Inhibition

Research indicates that analogs of this compound are potent inhibitors of dopamine and norepinephrine transporters. For instance, studies have shown that certain derivatives can inhibit monoamine uptake with IC50 values in the nanomolar range. The lead compound, racemic pyrovalerone (a related structure), demonstrated significant inhibition of dopamine transporter (DAT) and norepinephrine transporter (NET) activities while being less effective at inhibiting serotonin transporter (SERT) activity .

Table 1: Inhibition Potency of this compound Analogues

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Pyrovalerone1020>1000
Analog A515>1000
Analog B1225500

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that derivatives exhibit significant inhibition of cell proliferation in human breast carcinoma (MDA-MB-231), leukemia lymphoblastic (CCRF-CEM), and ovarian carcinoma (SK-OV-3) cells. Notably, compounds with para-substituents on the aromatic rings displayed enhanced activity compared to those with meta or ortho substitutions .

Table 2: Antiproliferative Activity of Selected Derivatives

CompoundMDA-MB-231 Inhibition (%)CCRF-CEM Inhibition (%)SK-OV-3 Inhibition (%)
Compound A80%58%70%
Compound B85%44%22%
Compound C75%60%65%

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence and position of substituents on the phenyl ring significantly affect biological activity. Electron-donating groups tend to enhance antiproliferative properties, while electron-withdrawing groups can diminish activity. For example, compounds with methyl or methoxy groups at the para position showed superior inhibition compared to those with nitro groups .

Case Studies

  • In Vitro Cancer Study : A study evaluated a series of pyrrolidine derivatives against MDA-MB-231 cells. The results indicated that compounds with specific substitutions could inhibit cell growth by up to 88%, suggesting potential for development as anticancer agents .
  • Neuropharmacological Study : Another investigation focused on the neuropharmacological profile of related compounds, revealing significant effects on locomotor activity in animal models, correlating with their DAT inhibition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.